molecular formula C12H10F2O B11894487 1-(Difluoromethyl)naphthalene-7-methanol

1-(Difluoromethyl)naphthalene-7-methanol

Katalognummer: B11894487
Molekulargewicht: 208.20 g/mol
InChI-Schlüssel: JAEFVNJPHYVXQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)naphthalene-7-methanol is an organic compound with the chemical formula C12H10F2O It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, specifically at the 7th position, and a methanol group

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethyl)naphthalene-7-methanol typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including Friedel-Crafts alkylation or acylation.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or bromide under specific reaction conditions.

    Attachment of the Methanol Group: The methanol group is introduced through a hydroxylation reaction, often using reagents like sodium borohydride or lithium aluminum hydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-(Difluoromethyl)naphthalene-7-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)naphthalene-7-methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)naphthalene-7-methanol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)naphthalene-7-methanol can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)naphthalene-7-methanol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.

    1-(Chloromethyl)naphthalene-7-methanol: The presence of a chloromethyl group can lead to different reactivity and applications.

    1-(Bromomethyl)naphthalene-7-methanol: Similar to the chloromethyl derivative, this compound has unique properties due to the bromomethyl group.

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts specific chemical and biological properties that can be advantageous in various applications.

Eigenschaften

Molekularformel

C12H10F2O

Molekulargewicht

208.20 g/mol

IUPAC-Name

[8-(difluoromethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H10F2O/c13-12(14)10-3-1-2-9-5-4-8(7-15)6-11(9)10/h1-6,12,15H,7H2

InChI-Schlüssel

JAEFVNJPHYVXQG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)CO)C(=C1)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.